molecular formula C17H18N2O2 B1530907 N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine CAS No. 307924-32-9

N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine

Cat. No. B1530907
M. Wt: 282.34 g/mol
InChI Key: SUIMXQVEINNKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine” is a chemical compound with the CAS Number: 307924-32-9 and a molecular weight of 282.34 . The IUPAC name of this compound is [(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)amino]acetic acid .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with malonic acid, which results in the formation of (2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid . The acid chloride of this acid reacts readily with alcohols and phenols to form corresponding esters . Additionally, the reaction of the same azomethine with thioglycolic acid leads to (2,2-dimethyl-1,2,3,4-tetrahydro-benzo[f]isoquinolin-4-yl)thioacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N2O2/c1-17(2)9-14-12-6-4-3-5-11(12)7-8-13(14)16(19-17)18-10-15(20)21/h3-8H,9-10H2,1-2H3,(H,18,19)(H,20,21) . This indicates the presence of 17 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Chemical Reactions Analysis

The initial cyclic azomethine is obtained by the cyclocondensation of the appropriate carbinol with HCN . On reaction with 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, malonic acid is added at the imino group and the process is accompanied by decarboxylation leading to acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.34 . The compound is a yellow or white crystalline substance .

Scientific Research Applications

I have conducted a search for the scientific research applications of N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine , but unfortunately, there seems to be limited information available on its specific applications in the public domain. The compound is listed for sale and mentioned in relation to its synthesis and chemical properties , but detailed applications in various fields are not provided.

properties

IUPAC Name

2-[(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-17(2)9-14-12-6-4-3-5-11(12)7-8-13(14)16(19-17)18-10-15(20)21/h3-8H,9-10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIMXQVEINNKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=NCC(=O)O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357778
Record name N-(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine

CAS RN

307924-32-9
Record name N-(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 2
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 3
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 4
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 5
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 6
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.